benzyl 4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxylate
Description
Benzyl 4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxylate is a heterocyclic compound featuring a triazolopyrimidine core fused with a piperazine-carboxylate moiety. This structure is critical for its biochemical interactions, particularly in targeting enzymes like NADPH oxidase (Nox) and kinases. The compound is synthesized via multi-step reactions, often starting from benzyl chloride derivatives and involving azide-alkyne cycloaddition, acylation, and piperazine coupling (e.g., tert-butyl 4-(3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate is a key intermediate with a 66.7% yield and distinct NMR profiles) . Its benzyl and piperazine groups enhance solubility and receptor binding, making it a candidate for therapeutic and research applications .
Properties
IUPAC Name |
benzyl 4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2/c1-22-15-14(20-21-22)16(19-12-18-15)23-7-9-24(10-8-23)17(25)26-11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQQGTYHWJCLHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)OCC4=CC=CC=C4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection , which is a key target for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury.
Mode of Action
The compound interacts with its targets (ATF4 and NF-kB proteins) through molecular docking . This interaction results in the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.
Biochemical Pathways
The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways leads to reduced expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Pharmacokinetics
The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable pharmacokinetic properties.
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties. It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production. It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Biological Activity
Benzyl 4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxylate is a heterocyclic compound characterized by a triazolopyrimidine core linked to a piperazine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy and as an antimicrobial agent.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of several functional groups that contribute to its biological activity.
Anticancer Activity
Research has indicated that derivatives of triazolopyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have shown selective inhibition of various kinases involved in cancer progression. A notable example is PF-04217903, which demonstrated potent inhibition against c-Met kinases at very low concentrations (IC50 = 0.005 µM) and has been evaluated in clinical trials for non-small cell lung cancer and renal cell carcinoma .
Antimicrobial Properties
Compounds containing the triazolo[4,5-d]pyrimidine moiety have been reported to possess antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For example, certain derivatives have been effective against Staphylococcus aureus and Bacillus subtilis, suggesting their potential use as therapeutic agents in treating infections .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The triazolopyrimidine scaffold is known for its role in modulating enzyme activities and influencing signaling pathways critical for cell proliferation and survival.
Research Findings and Case Studies
Scientific Research Applications
Medicinal Chemistry
Benzyl 4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxylate is part of a class of compounds known as triazolo-pyrimidines. These compounds have shown promise in various therapeutic areas:
Anticancer Activity
Recent studies have indicated that triazolo-pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to benzyl 4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine have been tested against human lung (A549), colon (HCT116), and breast (MCF-7) cancer cells. Results from these studies suggest that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of triazolo-pyrimidine derivatives. These compounds have been evaluated for their effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cellular membranes .
Central Nervous System Disorders
Benzyl 4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine derivatives have been investigated for their potential use in treating neurological disorders such as anxiety and depression. The modulation of neurotransmitter systems by these compounds suggests they may act as effective anxiolytics or antidepressants .
Pain Management
Some studies have suggested that triazolo-pyrimidine derivatives can be beneficial in pain management. They may act as analgesics by modulating pain pathways and reducing inflammation . This application is particularly relevant for chronic pain conditions.
Synthesis and Derivatives
The synthesis of benzyl 4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine involves several steps that include the formation of the triazole ring and subsequent modifications to enhance biological activity. Various derivatives have been synthesized to improve potency and selectivity against specific targets.
| Compound Name | Structure | Activity |
|---|---|---|
| Benzyl 4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine | Structure | Anticancer |
| 4-{(Substituted Phenyl) Triazolo-Pyrimidines} | Structure | Antimicrobial |
Case Study 1: Anticancer Effects
In a study published in the Egyptian Journal of Chemistry, a series of triazolo-pyrimidine derivatives were synthesized and tested for their anticancer properties against various cell lines. The results indicated that certain modifications to the benzyl group significantly enhanced cytotoxicity .
Case Study 2: Neuropharmacological Effects
Another study explored the effects of triazolo-pyrimidine derivatives on anxiety models in rodents. The data suggested that these compounds could reduce anxiety-like behaviors significantly compared to control groups .
Comparison with Similar Compounds
Structural Analogues and Derivatives
RG7774
- Structure : (S)-1-(5-tert-butyl-3-[(1-methyl-1H-tetrazol-5-yl)methyl]-3H-triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-ol.
- Key Features : Incorporates a pyrrolidin-3-ol group and tert-butyl substituent.
- Synthesis : 8-step process starting from benzyl chloride, with azide intermediates and high-yield cycloaddition (95% for triazole formation) .
- Application: Targets adenosine receptors; the hydroxyl group in pyrrolidine enhances hydrogen bonding compared to the carboxylate in the parent compound .
VAS2870
- Structure : 1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide.
- Key Features : Replaces piperazine with a benzoxazole-sulfide group.
- Activity: Potent NADPH oxidase inhibitor (IC₅₀ ~40 μM) with higher selectivity for Nox isoforms than the parent compound .
- Limitations : Lower solubility due to the hydrophobic benzoxazole moiety .
Pyrazolo-Triazolo-Pyrimidine Derivatives
- Example: 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine.
- Key Features : Pyrazole ring fused to triazolopyrimidine; lacks piperazine.
- Activity : Exhibits isomerization-dependent kinase inhibition, unlike the stable piperazine-carboxylate derivative .
Tert-Butyl 4-(3-Benzyl-3H-Triazolo[4,5-d]Pyrimidin-7-yl)Piperazine-1-Carboxylate
- Structure : Direct precursor to the target compound.
- Key Features : tert-Butyl group instead of benzyl carboxylate.
- Synthesis : Higher yield (66.7%) and simpler purification (toluene recrystallization) compared to the benzyl derivative .
Key Research Findings
Synthetic Flexibility : The piperazine-carboxylate group in the target compound allows modular derivatization (e.g., coupling with amines or thiols), enabling optimization for specific targets .
NADPH Oxidase Inhibition: While VAS2870 is a benchmark Nox inhibitor, the target compound’s piperazine group may improve water solubility, addressing a key limitation of VAS2870 .
Receptor Selectivity: RG7774’s tetrazole-methyl group enhances adenosine receptor affinity, whereas the target compound’s benzyl-carboxylate favors kinase interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
